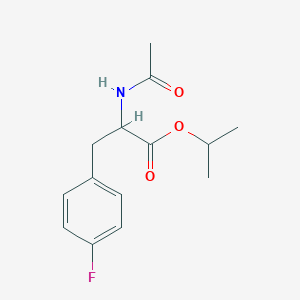
3-Bromo-2-chloro-6-fluorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-6-fluorobenzyl alcohol is a chemical compound with the CAS Number: 1784628-56-3 . It has a molecular weight of 239.47 . The IUPAC name for this compound is (3-bromo-2-chloro-6-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-6-fluorobenzyl alcohol is 1S/C7H5BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Alcohols, such as 3-Bromo-2-chloro-6-fluorobenzyl alcohol, can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The specific reactions that 3-Bromo-2-chloro-6-fluorobenzyl alcohol undergoes were not found in the search results.Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-fluorobenzyl alcohol is a solid at ambient temperature . Its storage temperature is also ambient . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis and Characterization
The compound 3-Bromo-2-chloro-6-fluorobenzyl alcohol is closely related to halo-substituted benzyl alcohols, which have been synthesized and characterized using eco-friendly methods. Research by (Saharan & Joshi, 2016) highlights the use of biotransformation with Baker’s Yeast for synthesizing compounds like 2-Chloro-6-fluorobenzyl alcohol, providing a sustainable approach to producing such chemicals.
Insecticidal Activities
A study on esters of 3-phenoxybenzyl alcohol with halo substituted side chains, including chloro and fluoro, showed moderate to high insecticidal activities, although generally lower than established pyrethroids (Elliott, Janes & Khambay, 1986). This indicates potential applications in pest control.
Metabolic Pathways in Liver Microsomes
Research into the metabolism of halo-substituted anilines in rat liver microsomes, including compounds like 2-chloro-4-methylaniline, has identified benzyl alcohols as major microsomal metabolites (Boeren et al., 1992). This could provide insights into the metabolic pathways and toxicological profile of similar compounds like 3-Bromo-2-chloro-6-fluorobenzyl alcohol.
Alcohol Protecting Groups in Organic Synthesis
The compound has similarities to 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl, a new benzyl ether-type protecting group for alcohols introduced in organic synthesis. Its stability to oxidizing conditions and compatibility with other protecting groups make it a valuable tool in synthetic chemistry (Crich, Li & Shirai, 2009).
Bromo-Compounds in Red Algae
Bromo-compounds, including bromo-chloro compounds found in red algae, were studied by (Saenger, Pedersen & Rowan, 1976). These studies can provide a natural source perspective and potential applications of similar halogenated compounds in biological systems.
Synthesis of Labeled Neuroleptics
3-Bromo-2-chloro-6-fluorobenzyl alcohol's structure is related to the synthesis of labeled synthons for neuroleptics, as described by (Hatano, Ido & Iwata, 1991). This process, involving halogenated benzyl alcohols, is crucial in creating fluorinated analogs of neuroleptics for medical research.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P260;P280;P312, advising not to breathe dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye/face protection, and to call a poison center or doctor if feeling unwell .
Wirkmechanismus
Mode of Action
3-Bromo-2-chloro-6-fluorobenzyl alcohol, like other benzylic compounds, is likely to undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In a free radical reaction, for instance, a hydrogen atom at the benzylic position can be removed and replaced by a bromine atom .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-chloro-6-fluorobenzyl alcohol. For instance, the compound’s reactivity at the benzylic position could be influenced by factors such as temperature, pH, and the presence of other substances .
Eigenschaften
IUPAC Name |
(3-bromo-2-chloro-6-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKSLPNFKYEKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-6-fluorobenzyl alcohol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

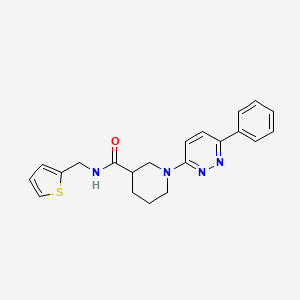

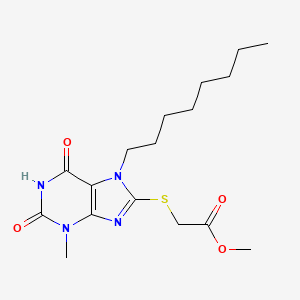

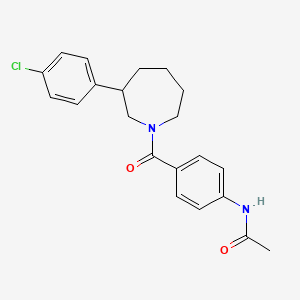

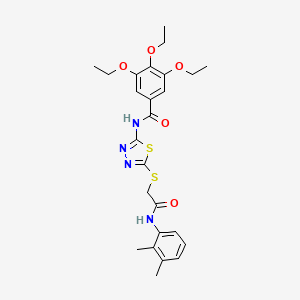


![Methyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2438965.png)

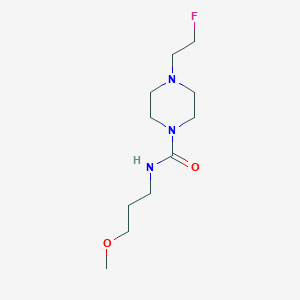
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2438968.png)
